PHA-848125-d3 -

PHA-848125-d3

Catalog Number: EVT-1504235
CAS Number:
Molecular Formula: C₂₅H₂₉D₃N₈O
Molecular Weight: 463.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PHA-848125-d3 is derived from earlier iterations of cyclin-dependent kinase inhibitors, with substantial modifications aimed at enhancing selectivity and efficacy. The compound is classified as an antineoplastic agent, specifically targeting kinases involved in cell cycle regulation. Its development was motivated by the need for effective treatments for cancers characterized by dysregulated cell proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of PHA-848125-d3 involves several key steps, typically starting from readily available precursors. The process generally includes:

  1. Formation of the Core Structure: The initial step often involves the construction of a pyrazoloquinazoline core, which serves as the scaffold for the compound.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance binding affinity and selectivity towards CDK2.
  3. Deuteration: The incorporation of deuterium atoms at specific positions in the molecule is achieved through deuterated reagents or solvents during synthesis, which can aid in pharmacokinetic studies and metabolic profiling.

Detailed methodologies typically involve techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Molecular Structure Analysis

Structure and Data

The molecular structure of PHA-848125-d3 features a pyrazolo[4,3-h]quinazoline backbone with various substituents that contribute to its biological activity. Key structural characteristics include:

  • Molecular Formula: C₁₈H₂₃D₃N₄O
  • Molecular Weight: Approximately 319.4 g/mol
  • Key Functional Groups: Includes amine and carbonyl groups that are critical for interaction with the ATP-binding site of CDK2.

The three-dimensional conformation can be analyzed using computational modeling techniques, providing insights into its binding interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

PHA-848125-d3 undergoes various chemical reactions during its synthesis and metabolism:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic attacks on electrophilic centers within the precursor compounds.
  2. Hydrolysis: In biological systems, hydrolytic reactions may occur, leading to the formation of metabolites that can impact pharmacological activity.
  3. Enzymatic Reactions: The compound's interaction with cytochrome P450 enzymes can lead to further metabolic transformations, influencing its pharmacokinetics.

These reactions are essential for understanding both the synthesis process and the compound's behavior in biological systems.

Mechanism of Action

Process and Data

PHA-848125-d3 exerts its antitumor effects primarily through the inhibition of CDK2 activity. The mechanism involves:

  1. Binding to CDK2: The compound competes with ATP for binding at the active site of CDK2, preventing phosphorylation of downstream targets essential for cell cycle progression.
  2. Induction of Apoptosis: By inhibiting CDK2, PHA-848125-d3 disrupts normal cell cycle regulation, leading to increased apoptosis in cancer cells.
  3. Selective Targeting: The design aims to selectively inhibit CDK2 over other kinases, minimizing off-target effects and enhancing therapeutic efficacy.

Data from preclinical studies suggest that this selective inhibition leads to significant reductions in tumor growth in various cancer models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PHA-848125-d3 exhibits several notable physical and chemical properties:

These properties are crucial for determining the compound's formulation and delivery methods.

Applications

Scientific Uses

PHA-848125-d3 has potential applications in several areas:

  1. Cancer Research: As a potent inhibitor of CDK2, it is primarily investigated for its role in treating various cancers where CDK2 is overexpressed or hyperactivated.
  2. Drug Development: Its structure serves as a template for developing novel inhibitors with improved selectivity and reduced side effects.
  3. Preclinical Studies: Ongoing research includes evaluating its efficacy in combination therapies with other anticancer agents to enhance treatment outcomes.

The continued exploration of PHA-848125-d3 could lead to significant advancements in targeted cancer therapies, providing new avenues for treatment where traditional therapies have failed.

Properties

Product Name

PHA-848125-d3

Molecular Formula

C₂₅H₂₉D₃N₈O

Molecular Weight

463.59

Synonyms

Milciclib-d3; N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.